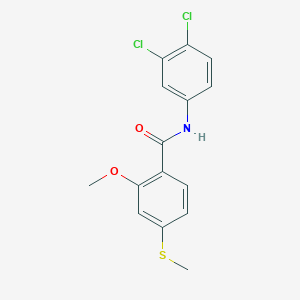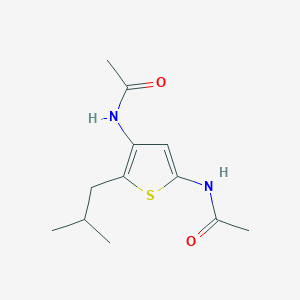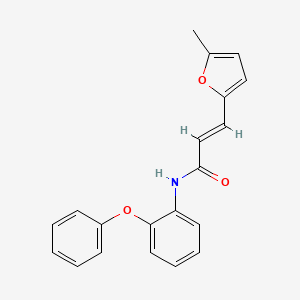
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide, also known as MPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a member of the acrylamide family and is commonly used as a tool compound for studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide involves the binding of the compound to specific sites on proteins. This binding can result in changes to the conformation of the protein, leading to altered protein function. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been shown to act as an agonist or antagonist depending on the protein target.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in prostate cancer cells. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has also been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide in lab experiments is its ability to bind to a variety of proteins, making it a versatile tool compound. However, one limitation is that 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide may not accurately reflect the binding of endogenous ligands to proteins in vivo.
Orientations Futures
There are several future directions for research involving 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide. One area of interest is the development of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide derivatives with improved binding properties and selectivity. Another area of interest is the use of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide as a tool compound for studying the binding of ligands to other proteins, such as nuclear receptors and kinases. Additionally, 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide may have potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide involves the reaction of 2-phenoxyaniline with 5-methyl-2-furoic acid to produce 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)prop-2-enamide. This intermediate is then treated with acetic anhydride to yield the final product, 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide.
Applications De Recherche Scientifique
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been extensively used as a tool compound for studying protein-ligand interactions. It has been shown to bind to a variety of proteins, including the estrogen receptor, androgen receptor, and glucocorticoid receptor. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has also been used to study the binding of other ligands, such as tamoxifen and raloxifene, to the estrogen receptor.
Propriétés
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-15-11-12-17(23-15)13-14-20(22)21-18-9-5-6-10-19(18)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSNHPBVZMEGRL-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
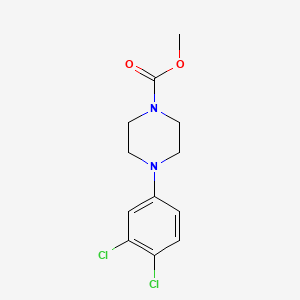
![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
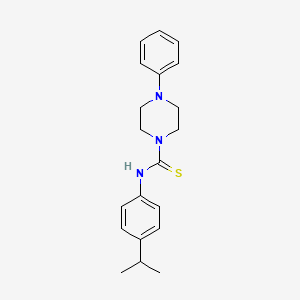
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)
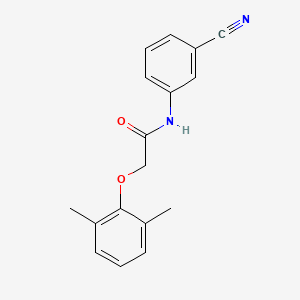
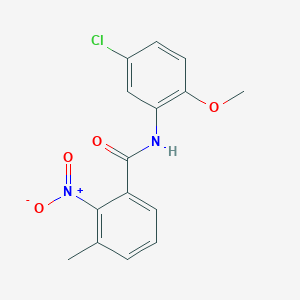
![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)
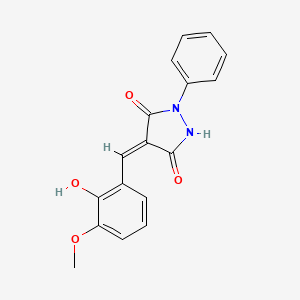
![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)

